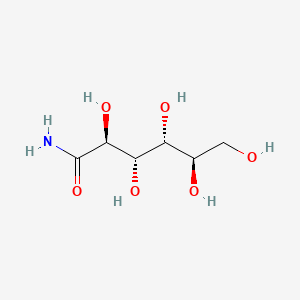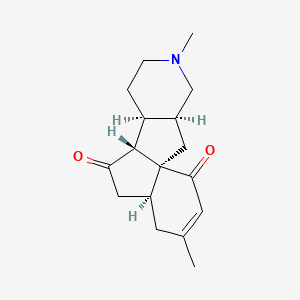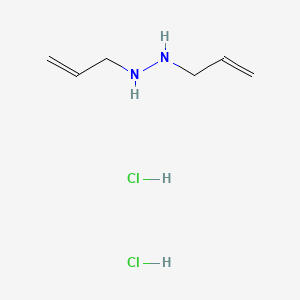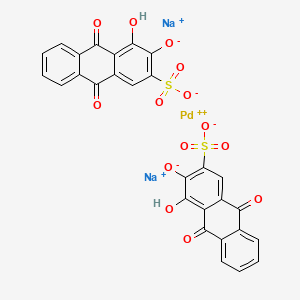
Hydroxycitronensäure
Übersicht
Beschreibung
Hydroxycitric acid (HCA) is primarily derived from the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. It has gained attention due to its potential effects on metabolism and weight management. The compound is a known inhibitor of ATP citrate lyase, a critical enzyme in the metabolic process that converts citrate to acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis, particularly during carbohydrate-rich diets (Jena et al., 2002).
Synthesis Analysis
The synthesis of HCA in nature occurs through the metabolic pathways of certain tropical plants, where it exists in several stereoisomeric forms. The commercial extraction and synthesis processes focus on maximizing the yield of the biologically active isomers. Recently, microbial strains have been discovered and genetically engineered to produce HCA, providing a potential alternative source for the compound. These strains, through genome shuffling and other biotechnological advancements, have shown promise in producing HCA efficiently (Yamada et al., 2007).
Molecular Structure Analysis
HCA's molecular structure is crucial to its function as an ATP citrate lyase inhibitor. The active form of HCA, (2S,3S)-HCA, possesses the ability to inhibit this enzyme, thus impacting fatty acid synthesis. The stereochemistry of HCA is significant for its biological activity, as different stereoisomers exhibit varying degrees of efficacy in inhibiting key enzymes involved in lipid metabolism.
Chemical Reactions and Properties
HCA undergoes several chemical reactions relevant to its biological activities. It inhibits ATP citrate lyase, reducing the production of acetyl-CoA necessary for lipogenesis and fatty acid synthesis. This inhibition is central to HCA's proposed weight management benefits. The compound's interaction with enzymes like pancreatic α-amylase and intestinal α-glucosidase further influences carbohydrate metabolism, showcasing its multifaceted biochemical roles (Yamada et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anti-Adipositas-Effekte
Hydroxycitronensäure (HCA), die hauptsächlich aus der Fruchtschale von Garcinia cambogia gewonnen wird, wurde ausgiebig auf ihre Anti-Adipositas-Wirkungen untersucht. Klinische Studien haben gezeigt, dass HCA das Körpergewicht, die Trizeps-, Subscapular- und Mittel-Axillar-Messungen sowie die Serum-Triglycerid-, Cholesterin-, HDL- und LDL-Werte signifikant senken kann. Dies wird durch die Hemmung von ATP-Citratlyase erreicht, die eine entscheidende Rolle bei der Synthese von Fettsäuren, Triglyceriden und Cholesterin spielt. Das Ergebnis ist eine Nettoreduktion der Fettanhäufung und eine Verbesserung der anthropometrischen Parameter und des Stoffwechselzustands .
Appetitzügler und Regulierung der Nahrungsaufnahme
Forschungen zeigen, dass HCA den Appetit unterdrücken und die Nahrungsaufnahme regulieren kann. Dies wird auf seine Wirkung auf die Serotonin-Spiegel zurückgeführt, von denen bekannt ist, dass sie Sättigung und Appetit beeinflussen. Durch die Erhöhung der Serotonin-Verfügbarkeit kann HCA die Nahrungsaufnahme reduzieren und den Gewichtsverlust fördern. Der genaue Mechanismus, über den HCA die Serotonin-Spiegel und den Appetit beeinflusst, ist jedoch noch nicht vollständig geklärt .
Steigerung der sportlichen Leistung
HCA wird auch auf sein Potenzial zur Steigerung der sportlichen Leistung untersucht. Es könnte die Trainingsleistung verbessern, indem es die Verwendung von gespeicherter Energie in den Muskeln begrenzt, was Müdigkeit zu verhindern scheint. Dies könnte besonders für Ausdauersportarten von Vorteil sein, bei denen die Energieeinsparung entscheidend ist. Es sind jedoch weitere Untersuchungen erforderlich, um die Wirksamkeit und den Mechanismus von HCA bei dieser Anwendung vollständig zu verstehen .
Lipidstoffwechsel
HCA hat sich als vielversprechend bei der Veränderung des Lipidstoffwechsels erwiesen. Es kann zu einer langfristigen Reduktion der Gewichtszunahme führen, indem es die Synthese und Anhäufung von Fett beeinflusst. Diese Anwendung ist besonders relevant für Personen mit fettreicher Ernährung, bei denen HCA potenziell die nachteiligen Auswirkungen einer übermäßigen Fettaufnahme abmildern könnte .
Hepatotoxizität und Sicherheitsprofil
Obwohl HCA im Allgemeinen als sicher gilt, wurden Berichte über Hepatotoxizität im Zusammenhang mit seiner Anwendung veröffentlicht. Diese Berichte unterstreichen die Bedeutung der Überwachung der Leberfunktion und des allgemeinen Sicherheitsprofils von HCA, insbesondere bei Verwendung als Nahrungsergänzungsmittel zur Gewichtsreduktion. Weitere Studien sind notwendig, um ein klares Verständnis der Risiken und sicheren Dosierungsniveaus zu erhalten .
Analyse des Stoffwechselwegs
Ein detailliertes hepatisches Stoffwechselmodell, das die Auswirkungen von HCA integriert, wurde verwendet, um seine Auswirkungen auf Stoffwechselwege zu simulieren. Die Störungsanalyse dieser Wege legt nahe, dass HCA unter lipogenen Bedingungen zu einer Nettoreduktion der Synthese von Fettsäuren, Triglyceriden und Cholesterin sowie der Harnstoffzyklusflüsse führen kann. Darüber hinaus erhöhten sich die Protein-Syntheseflüsse unter diesen Bedingungen, was auf eine komplexe Interaktion von HCA mit Stoffwechselprozessen hindeutet .
Strategien zur Gewichtskontrolle
HCA wird häufig in Strategien zur Gewichtskontrolle eingesetzt, darunter Nahrungsergänzungsmittel und pflanzliche Produkte. Seine Wirksamkeit bei der kurzfristigen Gewichtsreduktion wurde in einigen Studien beobachtet, obwohl die Ergebnisse nicht eindeutig sind. Die Rolle von HCA bei der langfristigen Gewichtskontrolle und seine Integration in umfassendere Strategien zur Behandlung von Fettleibigkeit sind weiterhin Gegenstand aktiver Forschung .
Wirkmechanismus
Target of Action
Hydroxycitric acid (HCA), a major active ingredient of Garcinia cambogia extracts, primarily targets the enzyme ATP citrate lyase . This enzyme is responsible for converting citrate into oxaloacetate and acetyl CoA , which are key components in fat and carbohydrate metabolism .
Mode of Action
HCA acts as a competitive inhibitor of ATP citrate lyase . By blocking this enzyme, HCA prevents the conversion of citrate into oxaloacetate and acetyl CoA . This inhibition disrupts the synthesis of fatty acids and cholesterol, thereby reducing fat storage in the body .
Biochemical Pathways
The primary biochemical pathway affected by HCA is the citric acid cycle . By inhibiting ATP citrate lyase, HCA disrupts the conversion of citrate to oxaloacetate and acetyl CoA, key steps in this cycle . This leads to a reduction in fatty acid, triglyceride, and cholesterol synthesis . Additionally, HCA promotes autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .
Pharmacokinetics
The pharmacokinetics of HCA, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of hca is currently limited . It’s known that the bioavailability of HCA can be influenced by factors such as the form in which it’s consumed (e.g., free form or as a salt), the presence of other compounds, and individual metabolic differences .
Result of Action
The inhibition of ATP citrate lyase by HCA leads to several molecular and cellular effects. These include a significant reduction in body weight gain, fat accumulation, and serum levels of triglycerides, cholesterol, HDL, and LDL . Moreover, HCA treatment can improve anthropometric parameters and metabolic state in obese subjects .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the presence of other compounds in the diet can affect the absorption and effectiveness of HCA . Additionally, individual metabolic differences can influence how HCA is processed in the body . More research is needed to fully understand the impact of these and other environmental factors on the action of HCA.
Safety and Hazards
Hydroxycitric acid is possibly safe for most people when taken by mouth for 12 weeks or less . It can cause nausea, digestive tract discomfort, and headache when used short-term . Long-term safety is unknown . A meta-analysis published in 2010 revealed that gastrointestinal adverse effects were twice as likely for users of hydroxycitric acid .
Zukünftige Richtungen
Recent advances in Garcinia cambogia nutraceuticals, particularly in relation to its hydroxycitric acid level, have been reviewed . The review presents a holistic overview on novel trends in the production of G. cambogia bioactive components and how extraction optimization is important to ensure the best product quality .
Biochemische Analyse
Biochemical Properties
Hydroxycitric acid plays a significant role in biochemical reactions, primarily by inhibiting the enzyme ATP citrate lyase. This enzyme is crucial for converting citrate into oxaloacetate and acetyl coenzyme A, which are essential for fatty acid synthesis. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the availability of acetyl coenzyme A, thereby decreasing the synthesis of fatty acids and cholesterol. Additionally, hydroxycitric acid interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to a reduction in carbohydrate metabolism .
Cellular Effects
Hydroxycitric acid influences various cellular processes, including lipid metabolism and energy production. It has been shown to modulate lipid metabolism by inhibiting the synthesis of fatty acids and promoting the oxidation of fats. This compound also affects cell signaling pathways, particularly those involved in appetite regulation and energy balance. Hydroxycitric acid has been found to increase the release and availability of serotonin in the brain, which can help control appetite and improve mood .
Molecular Mechanism
At the molecular level, hydroxycitric acid exerts its effects primarily through the inhibition of ATP citrate lyase. By blocking this enzyme, hydroxycitric acid prevents the conversion of citrate into acetyl coenzyme A, thereby reducing the synthesis of fatty acids and cholesterol. This inhibition leads to a decrease in lipid accumulation and promotes the utilization of stored fats for energy. Additionally, hydroxycitric acid has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion .
Dosage Effects in Animal Models
The effects of hydroxycitric acid vary with different dosages in animal models. At lower doses, hydroxycitric acid has been shown to reduce body weight gain and fat accumulation without significant adverse effects. At higher doses, hydroxycitric acid can lead to toxic effects, including testicular toxicity and gastrointestinal discomfort. These findings highlight the importance of determining the appropriate dosage for safe and effective use .
Metabolic Pathways
Hydroxycitric acid is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the synthesis of fatty acids and cholesterol. This compound also affects the metabolism of carbohydrates by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced carbohydrate digestion and absorption. These effects contribute to the overall metabolic benefits of hydroxycitric acid .
Transport and Distribution
Within cells and tissues, hydroxycitric acid is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream. Hydroxycitric acid interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, hydroxycitric acid can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Hydroxycitric acid is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in the cytosol, hydroxycitric acid inhibits ATP citrate lyase, reducing the synthesis of fatty acids. In the mitochondria, hydroxycitric acid can affect energy production and lipid oxidation. The subcellular localization of hydroxycitric acid is determined by specific targeting signals and post-translational modifications that direct it to these compartments .
Eigenschaften
IUPAC Name |
1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863711 | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6205-14-7, 27750-10-3 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinia acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hydroxycitric acid (HCA) is a potent competitive inhibitor of the enzyme ATP citrate lyase [, , , ]. This enzyme plays a crucial role in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids. By inhibiting ATP citrate lyase, HCA reduces the availability of acetyl-CoA, a key building block for fatty acid synthesis [, , , ]. This inhibition can lead to a decrease in fatty acid production, potentially contributing to weight management [, , , ].
ANone: Hydroxycitric acid has the molecular formula C6H8O8 and a molecular weight of 208.12 g/mol.
A: Yes, hydroxycitric acid has four possible isomers: (−)-hydroxycitric acid (HCA), (+)-hydroxycitric acid, (−)-allo-hydroxycitric acid, and (+)-allo-hydroxycitric acid [, ]. The (−)-HCA isomer is the most commonly found in nature, particularly in the fruit rind of Garcinia cambogia [, ].
A: Techniques like high-performance liquid chromatography (HPLC) with ultraviolet detection are commonly used for the identification and quantification of HCA [, , ].
A: HCA can exist in both its free acid form and as a lactone. Studies have shown that heating can convert HCA to its lactone form []. Additionally, research has explored the use of ion-exchange resins for the separation and purification of HCA, suggesting the need for optimized conditions to maintain stability [].
A: While HCA itself isn't typically used as a catalyst, its primary application stems from its ability to inhibit the enzymatic activity of ATP citrate lyase, thereby modulating metabolic pathways related to fatty acid synthesis [, , , ].
A: Yes, computational techniques like flexible docking have been employed to predict the binding interactions between HCA and its target proteins, such as PPARα and PPARγ []. These studies can provide valuable insights into the molecular mechanisms underlying HCA's biological activity.
A: The specific isomeric form of HCA plays a crucial role in its biological activity. For instance, (−)-HCA exhibits greater inhibitory potency towards ATP citrate lyase compared to its other stereoisomers []. Understanding the SAR of HCA can help in developing more potent and selective inhibitors of this enzyme.
ANone: While this document focuses on the scientific aspects of HCA, it's important to consult relevant safety data sheets and regulatory guidelines for information on safe handling, storage, and disposal.
A: Studies in rats have shown that HCA is absorbed from the gastrointestinal tract and can influence glucose absorption []. Further research is needed to fully elucidate its ADME profile in humans.
A: Both in vitro and in vivo studies have been conducted to evaluate the potential benefits of HCA. Cell-based experiments using 3T3-L1 adipocytes have shown that HCA can modulate adipocyte differentiation and influence the expression of genes involved in lipid metabolism []. Animal studies, particularly in rodent models, have explored the effects of HCA on weight management, food intake, and lipid profiles [, , , ]. Clinical trials in humans have yielded mixed results regarding HCA's efficacy in promoting weight loss [].
ANone: As research on HCA continues, investigating potential resistance mechanisms, especially concerning its target enzyme ATP citrate lyase, will be essential.
ANone: This document focuses on the scientific aspects of HCA. For detailed information on the safety and potential toxicity of HCA, consult relevant safety data sheets, toxicological databases, and regulatory guidelines.
A: Researchers are exploring innovative drug delivery systems, such as ethosomes, to improve the topical delivery and skin accumulation of HCA []. These advancements aim to enhance the efficacy and target specificity of HCA.
ANone: Identifying specific biomarkers associated with HCA's effects on lipid metabolism and weight management could be valuable for monitoring treatment response and personalizing interventions.
A: High-performance liquid chromatography (HPLC) with UV detection is frequently employed for the quantification of HCA in various matrices, including plant extracts and formulated products [, , ].
ANone: While this document focuses on the biochemical and pharmacological aspects of HCA, evaluating its environmental impact and degradation pathways is crucial for ensuring its sustainable use.
A: The solubility of HCA can vary depending on the solvent and pH. Research suggests that its potassium salt exhibits enhanced solubility []. Understanding the dissolution and solubility profiles of HCA is essential for optimizing its formulation and bioavailability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)




![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
